molecular formula C9H10ClN B1590069 8-Chloro-1,2,3,4-tetrahydroisoquinoline CAS No. 75416-50-1

8-Chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1590069
CAS No.: 75416-50-1
M. Wt: 167.63 g/mol
InChI Key: HQSAGIBNZOOQQL-UHFFFAOYSA-N
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Description

8-Chloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Biochemical Analysis

Biochemical Properties

8-Chloro-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins and receptors, influencing their function and activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its interaction with phenylethanolamine N-methyltransferase results in the inhibition of this enzyme, affecting the biosynthesis of catecholamines . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in cognitive functions . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, it may undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues can affect its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chloro-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . Another method includes the direct α-cyanation/N-acylation of tetrahydroisoquinolines via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source at ambient temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogen gas and a suitable catalyst.

    Substitution: Halo acetophenones and benzyl amines.

Major Products Formed:

    Oxidation: Corresponding nitrone.

    Reduction: Decahydroisoquinoline.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

8-Chloro-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

8-Chloro-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSAGIBNZOOQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503766
Record name 8-Chloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75416-50-1
Record name 8-Chloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-1,2,3,4-tetrahydroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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